BCH001 is synthesized from a quinoline core structure, which is a well-known scaffold in medicinal chemistry. Its classification falls under small molecule inhibitors, specifically targeting the PAPD5 enzyme involved in RNA processing. The synthesis involves proprietary methods that are not fully disclosed in public literature, indicating its potential commercial value .
The synthesis of BCH001 involves multiple steps starting from the quinoline core. Although the precise synthetic route is proprietary, it typically includes:
BCH001's molecular structure consists of a quinoline ring system with specific substituents that confer its inhibitory properties. The structural formula has not been explicitly detailed in available literature, but it is characterized by:
The compound exhibits distinct spectroscopic properties that can be analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity .
BCH001 participates in several chemical reactions common to quinoline derivatives:
These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic applications .
BCH001 functions by specifically inhibiting PAPD5, a non-canonical poly(A) polymerase. This inhibition leads to:
This mechanism highlights BCH001's specificity, as it does not inhibit other related enzymes involved in RNA processing, making it a targeted therapeutic agent .
BCH001's physical properties include:
The chemical properties encompass:
Quantitative analyses such as melting point determination and solubility tests are crucial for characterizing this compound further .
BCH001 has diverse applications across various scientific domains:
BCH001 (Chemical name: quinoline derivative; CAS: 384859-58-9) is a small-molecule inhibitor that selectively targets poly(A) polymerase-associated domain-containing 5 (PAPD5), a non-canonical polymerase. Structural analyses reveal that BCH001 binds to the catalytic domain of recombinant PAPD5 in an adenosine triphosphate (ATP)-dependent manner, as demonstrated by differential scanning fluorimetry assays. This binding induces conformational changes that inhibit PAPD5’s ability to transfer adenosine monophosphate units to substrate RNAs. Crucially, BCH001 exhibits high specificity for PAPD5, showing no significant inhibition of poly(A)-specific ribonuclease (PARN), canonical poly(A) polymerases, or other nucleotide polymerases at therapeutic concentrations [1] [6]. The structural precision of this interaction minimizes off-target effects on unrelated RNA processing pathways.
Table 1: Biochemical Specificity Profile of BCH001
Enzyme Tested | Inhibition by BCH001 | Functional Category |
---|---|---|
PAPD5 | Yes (IC₅₀ ~1 μM) | Non-canonical poly(A) polymerase |
PARN | No | Exoribonuclease |
Canonical poly(A) polymerase | No | mRNA polyadenylation enzyme |
Yeast poly(A) polymerase | No | Evolutionary distinct polymerase |
PAPD5 mediates the oligo-adenylation of nascent telomerase RNA component (TERC) transcripts, which targets them for degradation by the nuclear RNA exosome complex. In dyskeratosis congenita and related telomeropathies, mutations in genes like PARN (encoding a TERC-stabilizing exonuclease) exacerbate this degradation pathway. BCH001 antagonizes PAPD5-mediated oligo-adenylation, thereby preventing TERC recognition by the exosome. In patient-derived induced pluripotent stem cells (iPSCs), treatment with 100 nanomolar to 1 micromolar BCH001 for 7 days reduces oligo(A)-tailed TERC species by >50% and increases mature, functional TERC levels by 2–3 fold. This post-transcriptional stabilization rescues not only TERC but also other small nucleolar RNAs (e.g., small Cajal body RNA 13) that share similar maturation pathways [1] [6] [9]. Consequently, BCH001 shifts the equilibrium from TERC destruction toward functional telomerase ribonucleoprotein assembly.
In PARN-deficient cellular models of dyskeratosis congenita, BCH001 restores telomerase activity through a two-phase mechanism:
Table 2: Telomere Restoration by BCH001 in Disease Models
Disease Model | Treatment Duration | TERC Increase | Telomere Elongation | Key Mechanism |
---|---|---|---|---|
PARN-mutant iPSCs | 7 days | 2–3 fold | Not detected | TERC stabilization |
PARN-mutant iPSCs | 14–21 days | Sustained | +1,500–4,000 bp | Telomerase reactivation |
Xenografted human HSPCs (mice) | 8 weeks (oral) | 1.8 fold | +1,200 bp | In vivo TERC maturation rescue |
Notably, in vivo validation comes from xenotransplantation studies: Human hematopoietic stem/progenitor cells (HSPCs) engineered with disease-causing PARN mutations were engrafted into immunodeficient mice. Oral administration of RG7834 (a structurally distinct PAPD5 inhibitor) increased TERC maturation and telomere length in the human cells without impairing murine hematopoiesis, supporting BCH001’s potential for systemic delivery [1] [4].
Unlike telomerase reverse transcriptase (TERT), which is transcriptionally silenced in somatic cells, TERC is constitutively transcribed by RNA polymerase II across cell types. However, its post-transcriptional processing determines functional abundance:
BCH001 exclusively targets the post-transcriptional vulnerability of TERC by inhibiting PAPD5-mediated oligo-adenylation. Transcriptome-wide RNA sequencing in BCH001-treated cells confirmed that >99.9% of messenger RNAs and non-coding RNAs remain unchanged; only TERC and select box H/ACA small nucleolar RNAs show altered expression. This specificity underscores the therapeutic advantage of post-transcriptional modulation over transcriptional reactivation strategies [1] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1